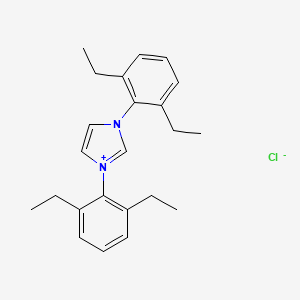
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and ability to act as ligands in various catalytic processes. The structure of this compound consists of an imidazolium core substituted with two 2,6-diethylphenyl groups, making it a sterically demanding ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Substitution with 2,6-Diethylphenyl Groups: The imidazolium core is then reacted with 2,6-diethylphenyl halides under basic conditions to introduce the 2,6-diethylphenyl groups.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Imidazolium Core: Large-scale reactors are used to synthesize the imidazolium core.
Efficient Substitution Reactions: Automated systems ensure efficient substitution with 2,6-diethylphenyl groups.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
Oxidation Products: Imidazolium-based oxidants.
Reduction Products: Imidazolium-based reductants.
Substitution Products: Various substituted imidazolium salts.
科学的研究の応用
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in stabilizing pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride involves its ability to act as a ligand and stabilize transition metal complexes. The steric bulk of the 2,6-diethylphenyl groups provides stability to the metal center, allowing for efficient catalytic processes. The imidazolium core can also participate in electron transfer processes, making it a versatile compound in various chemical reactions.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but with isopropyl groups instead of ethyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains trimethylphenyl groups, offering different steric and electronic properties.
1,3-Dicyclohexylimidazolium chloride: Features cyclohexyl groups, providing different steric hindrance and stability.
Uniqueness
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific steric and electronic properties imparted by the 2,6-diethylphenyl groups. These properties make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in various chemical reactions.
特性
分子式 |
C23H29ClN2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
1,3-bis(2,6-diethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C23H29N2.ClH/c1-5-18-11-9-12-19(6-2)22(18)24-15-16-25(17-24)23-20(7-3)13-10-14-21(23)8-4;/h9-17H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NVVXCUBCGCMAMV-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N2C=C[N+](=C2)C3=C(C=CC=C3CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


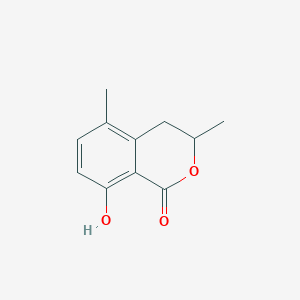
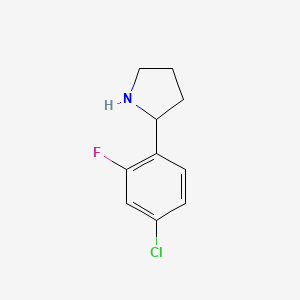
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![Ethyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156171.png)
![N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15156176.png)
![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
![2-[(3-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15156186.png)

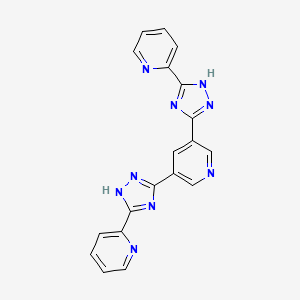
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
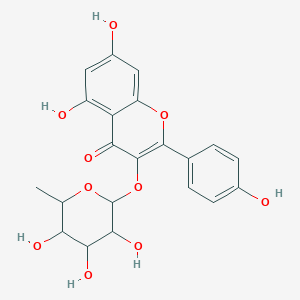
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B15156227.png)
![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
